N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide

Medicinal chemistry Cysteine protease inhibition Metabolic stability

N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide (CAS 1645359-49-4; PubChem CID 86803858; molecular formula C₁₆H₁₈F₃N₃O; MW 325.33 Da) is a synthetic small molecule belonging to the N-cyanomethyl amide class of cysteine protease inhibitors. It features a 1,2-disubstituted cyclopentyl scaffold bearing a 2-(trifluoromethyl)phenyl group at the 2-position and a secondary amine linker connecting to an acetamide moiety terminating in a cyanomethyl group.

Molecular Formula C16H18F3N3O
Molecular Weight 325.335
CAS No. 1645359-49-4
Cat. No. B2434883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide
CAS1645359-49-4
Molecular FormulaC16H18F3N3O
Molecular Weight325.335
Structural Identifiers
SMILESC1CC(C(C1)NCC(=O)NCC#N)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C16H18F3N3O/c17-16(18,19)13-6-2-1-4-11(13)12-5-3-7-14(12)22-10-15(23)21-9-8-20/h1-2,4,6,12,14,22H,3,5,7,9-10H2,(H,21,23)
InChIKeyPHKOBHIQZSQFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide (CAS 1645359-49-4): Core Identity and Structural Classification


N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide (CAS 1645359-49-4; PubChem CID 86803858; molecular formula C₁₆H₁₈F₃N₃O; MW 325.33 Da) is a synthetic small molecule belonging to the N-cyanomethyl amide class of cysteine protease inhibitors [1]. It features a 1,2-disubstituted cyclopentyl scaffold bearing a 2-(trifluoromethyl)phenyl group at the 2-position and a secondary amine linker connecting to an acetamide moiety terminating in a cyanomethyl group [1]. The compound is a member of the broader deubiquitinase (DUB) inhibitor and cathepsin inhibitor patent families, with the cyanomethyl group serving as a potential reversible covalent warhead targeting active-site cysteine residues [2].

Why Generic Substitution Fails for N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide: Structural Nuances That Preclude Interchangeability


Compounds within the N-cyanomethyl amide class exhibit substantial variation in protease-selectivity profiles, physicochemical properties, and pharmacokinetic behaviour driven by three structural determinants: (i) the position and number of trifluoromethyl substituents on the phenyl ring, (ii) the presence or absence of a cyclopentyl conformational constraint, and (iii) the substitution pattern at the acetamide nitrogen. The target compound’s unique combination of an ortho-CF₃-phenyl group, a 1,2-cyclopentyl spacer, and a secondary amine linker confers a distinct lipophilicity, hydrogen-bonding capacity, and steric profile that cannot be replicated by meta-CF₃ analogs (e.g., CAS 1197539-97-1), bis-CF₃ variants (e.g., CAS 1436304-42-5), or non-cyclopentyl congeners (e.g., CAS 1311720-72-5) [1][2]. Simple replacement with any single close analog risks altered target engagement, off-target liability, and metabolic stability, undermining reproducibility in protease-inhibition studies [3].

Quantitative Differentiation Evidence for N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide Versus Closest Analogs


Ortho-CF₃ Substitution Enhances Lipophilicity and Metabolic Stability Relative to Meta-CF₃ Analogs

The target compound carries an ortho-trifluoromethyl substituent on the phenyl ring, whereas the closest cyclopentyl-containing analog (CAS 1197539-97-1) bears a meta-CF₃ group. Ortho-CF₃ substitution in aromatic systems has been systematically demonstrated to increase lipophilicity (measured by LogP) by approximately 0.3–0.5 log units compared to meta-substituted isomers, while also enhancing oxidative metabolic stability due to steric shielding of the aromatic ring from CYP450-mediated hydroxylation [1]. The target compound’s computed XLogP3-AA of 2.5 [2] is consistent with this ortho-enhancement effect, positioning it in a more favorable permeability window than the more polar meta-CF₃ congener.

Medicinal chemistry Cysteine protease inhibition Metabolic stability

Cyclopentyl Scaffold Imposes Conformational Restraint Absent in Acyclic Phenylacetamide Analogs

The target compound incorporates a 1,2-disubstituted cyclopentyl ring that constrains the spatial relationship between the trifluoromethylphenyl group and the secondary amine linker. In contrast, the simpler analog N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 1311720-72-5) lacks any cyclic constraint, allowing free rotation around the methylene–phenyl bond. The cyclopentyl ring in the target compound reduces the conformational entropy penalty upon target binding and pre-organizes the pharmacophore into a putative bioactive conformation [1]. This is consistent with the established principle that conformational restriction in protease inhibitors can enhance binding affinity by 5- to 50-fold compared to flexible analogs [2].

Conformational analysis Protease inhibitor design Structure-activity relationship

Secondary Amine Linker Provides Additional Hydrogen-Bond Donor Capacity Not Available in Tertiary Amide Analogs

The target compound features a secondary amine (–NH–) linker between the cyclopentyl ring and the acetamide carbonyl, contributing one additional hydrogen-bond donor (total HBD count = 2) [1]. By comparison, the related compound N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide (CAS 949656-98-8) contains a tertiary amine at the analogous position, eliminating this H-bond donor capability. The additional H-bond donor in the target compound can engage backbone carbonyls in cysteine protease active sites (e.g., cathepsin B, K, S), potentially contributing 1–3 kcal/mol to binding free energy based on established H-bond energetics in protein-ligand complexes [2].

Hydrogen bonding Protease active site Ligand efficiency

Cyanomethyl Warhead Positioned for Reversible Covalent Cysteine Targeting, Distinct from Irreversible Vinyl Sulfone Inhibitors

The N-cyanomethyl acetamide moiety in the target compound has been identified in patent literature as a cysteine protease inhibitory warhead that can form reversible covalent adducts with active-site cysteine thiols [1]. This mechanism contrasts with irreversible vinyl sulfone–based cysteine protease inhibitors (e.g., K777, IC₅₀ = 0.15 nM for cathepsin B) that permanently alkylate the active site. The reversible nature of the cyanomethyl warhead potentially offers a superior selectivity window by reducing off-target protein haptenization, a key consideration for chemical probe development [2]. No direct head-to-head IC₅₀ comparison data for the target compound versus a specific comparator are publicly available; however, the N-cyanomethyl amide class has demonstrated cathepsin B inhibition in the sub-micromolar range in patent-disclosed assays [1].

Covalent inhibitor Cysteine protease Reversible covalent warhead

Topological Polar Surface Area (TPSA) of 64.9 Ų Predicts Favorable Blood-Brain Barrier Penetration Versus Larger bis-CF₃ Congeners

The target compound has a computed TPSA of 64.9 Ų [1], which falls below the widely accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [2]. In contrast, the bis-trifluoromethyl analog 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-N-(cyanomethyl)acetamide (CAS 1436304-42-5) has a predicted TPSA exceeding 75 Ų and a significantly higher molecular weight, placing it beyond the optimal CNS drug space. The target compound’s alignment with CNS physicochemical property guidelines makes it a more appropriate candidate for neuroscience-targeted protease-inhibition programs.

Blood-brain barrier penetration CNS drug design Physicochemical property

High-Value Application Scenarios for N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide Based on Quantitative Differentiation Evidence


Selective Cysteine Cathepsin Inhibitor Development for Oncology Target Validation

The target compound’s reversible covalent cyanomethyl warhead and conformationally constrained cyclopentyl scaffold make it a suitable lead-like starting point for developing selective cathepsin B, K, or S inhibitors [1]. Its ortho-CF₃ group enhances metabolic stability and membrane permeability (XLogP3-AA = 2.5), enabling effective cellular uptake in tumor-cell-line assays [2]. Researchers should prioritize this compound over acyclic phenylacetamide analogs (e.g., CAS 1311720-72-5) when target engagement in intracellular protease compartments is required, due to the entropic advantage conferred by the cyclopentyl ring, and over bis-CF₃ variants when CNS-penetrant properties are essential (TPSA = 64.9 Ų) [2].

Deubiquitinase (DUB) Inhibitor Chemical Probe Campaigns Targeting USP30 or UCHL1

Given that the compound belongs to the N-cyanomethyl amide class claimed in deubiquitinase inhibitor patents (e.g., WO2015185955) [1], it is positioned as a chemical probe candidate for ubiquitin-specific proteases. Its secondary amine linker (HBD = 2) provides an additional hydrogen-bonding interaction not available in tertiary amide analogs (e.g., CAS 949656-98-8), potentially enhancing affinity for DUB active sites that rely on backbone carbonyl recognition [2]. Procurement should favor this compound over meta-CF₃-substituted cyclopentyl analogs (e.g., CAS 1197539-97-1) when orthogonal assay conditions demand high lipophilicity-driven cell penetration [3].

Structure-Activity Relationship (SAR) Expansion Around the Cyclopentyl Core for Protease Inhibitor Libraries

The target compound serves as a versatile synthetic intermediate for SAR exploration due to its five rotatable bonds and two undefined stereocenters, enabling systematic variation of both the cyclopentyl substitution pattern and the cyanomethyl acetamide side chain [1]. Its documented availability through suppliers (catalog number EVT-2571957) [2] facilitates procurement for medicinal chemistry programs focused on cysteine protease or DUB inhibitor optimization. The ortho-CF₃ group’s established metabolic-stability advantage [3] supports prioritization of this scaffold over meta-substituted analogs in lead-optimization cascades.

CNS-Penetrant Protease Inhibitor Screening for Neurodegenerative Disease Models

With a TPSA of 64.9 Ų, molecular weight of 325.33 Da, and HBD count of 2, the target compound satisfies key CNS drug-likeness criteria [1][2]. These properties support its use in phenotypic screening campaigns targeting brain-expressed cysteine proteases (e.g., cathepsin B in Alzheimer’s disease models) where BBB penetration is a prerequisite [2]. The compound should be selected over analogs with TPSA > 75 Ų or molecular weight > 400 Da when the screening objective requires both target engagement and CNS bioavailability.

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